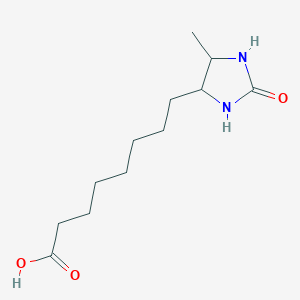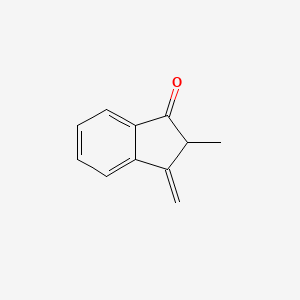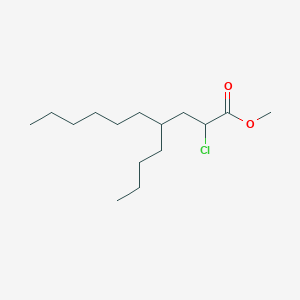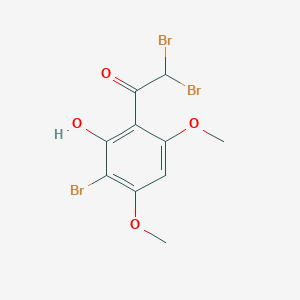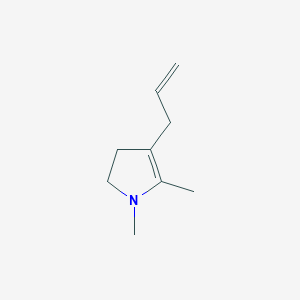
Acetic acid;2,4,6-trimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,4,6-trimethylpyridine: is a compound that combines acetic acid and 2,4,6-trimethylpyridine. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, widely known for its use in vinegar. 2,4,6-trimethylpyridine, also known as collidine, is a derivative of pyridine with three methyl groups attached to the 2nd, 4th, and 6th positions of the pyridine ring. This combination results in a compound with unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 2,4,6-trimethylpyridine typically involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production: Industrially, 2,4,6-trimethylpyridine can be produced through the catalytic alkylation of pyridine with methanol over a solid acid catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,4,6-trimethylpyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 2,4,6-trimethylpyridine to its corresponding reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on 2,4,6-trimethylpyridine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives such as 2,4,6-trimethylpyridine N-oxide.
Reduction: Reduced forms like 2,4,6-trimethylpiperidine.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry:
Polymer Production: It is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
Analytical Chemistry: 2,4,6-trimethylpyridine is employed as a standard in chromatographic analysis due to its well-defined properties.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. The presence of methyl groups enhances its electron-donating ability, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Pyridine: The parent compound of 2,4,6-trimethylpyridine, pyridine lacks the methyl groups and has different chemical properties.
2,3,5-Trimethylpyridine: Another derivative of pyridine with methyl groups at different positions, resulting in distinct reactivity and applications.
Uniqueness:
Eigenschaften
CAS-Nummer |
89937-10-0 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
acetic acid;2,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.C2H4O2/c1-6-4-7(2)9-8(3)5-6;1-2(3)4/h4-5H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
UIFJSCGQCKCYJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14393133.png)

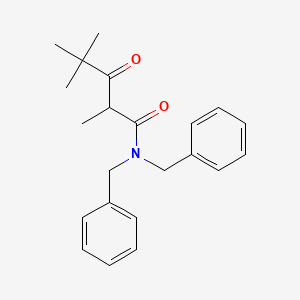

![4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)](/img/structure/B14393186.png)

